tert-Butyl chroman-3-ylcarbamate tert-Butyl chroman-3-ylcarbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15927891
InChI: InChI=1S/C14H19NO3/c1-14(2,3)18-13(16)15-11-8-10-6-4-5-7-12(10)17-9-11/h4-7,11H,8-9H2,1-3H3,(H,15,16)
SMILES:
Molecular Formula: C14H19NO3
Molecular Weight: 249.30 g/mol

tert-Butyl chroman-3-ylcarbamate

CAS No.:

Cat. No.: VC15927891

Molecular Formula: C14H19NO3

Molecular Weight: 249.30 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl chroman-3-ylcarbamate -

Specification

Molecular Formula C14H19NO3
Molecular Weight 249.30 g/mol
IUPAC Name tert-butyl N-(3,4-dihydro-2H-chromen-3-yl)carbamate
Standard InChI InChI=1S/C14H19NO3/c1-14(2,3)18-13(16)15-11-8-10-6-4-5-7-12(10)17-9-11/h4-7,11H,8-9H2,1-3H3,(H,15,16)
Standard InChI Key GGNZVUXIPRGAHG-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1CC2=CC=CC=C2OC1

Introduction

Chemical Structure and Nomenclature

tert-Butyl chroman-3-ylcarbamate belongs to the chromane family, featuring a fused benzene and tetrahydropyran ring system. The carbamate group at the 3-position is protected by a tert-butyl moiety, imparting steric bulk and chemical stability. The IUPAC name is tert-butyl N-(3,4-dihydro-2H-1-benzopyran-3-yl)carbamate, with the molecular formula C₁₄H₁₉NO₃ and a molar mass of 249.31 g/mol . Key spectral data include:

PropertyValue
SMILESO=C(OC(C)(C)C)NC1COC2=C(C=CC=C2)C1
InChI KeyFUNIRYVAGBMEMB-UHFFFAOYSA-N
XLogP3-AA2.7
H-Bond Acceptors3
H-Bond Donors1

The Boc group enhances solubility in organic solvents (e.g., dichloromethane, ethanol) while shielding the amine during multi-step syntheses .

Synthesis and Optimization

Coupling Reactions

The most common route involves reacting chroman-3-amine with tert-butyl chloroformate in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) . A representative procedure from source outlines:

  • Reagents: Chroman-3-amine (1 eq), tert-butyl chloroformate (1.2 eq), TEA (2 eq), dichloromethane (DCM).

  • Conditions: Stir at 0°C to room temperature for 4–6 hours.

  • Workup: Extract with water, dry over Na₂SO₄, and purify via silica gel chromatography.

  • Yield: 70–85% purity >95% .

Alternative Methods

Source describes an aza-Michael addition approach, where chroman-3-amine reacts with acrylates followed by Boc protection. This method achieves 86% yield under catalyst-free conditions, highlighting operational simplicity .

Physicochemical Properties

Stability and Solubility

The compound exhibits high thermal stability (decomposition >200°C) and solubility in polar aprotic solvents (DCM, THF) but limited solubility in water (<0.1 mg/mL) . The tert-butyl group reduces crystallinity, often resulting in an oil or low-melting solid .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.43 (s, 9H, Boc), 3.05–3.15 (m, 2H, CH₂), 4.20 (t, 1H, NH), 6.80–7.20 (m, 4H, aromatic) .

  • LCMS: [M+H]⁺ = 250.1, retention time = 5.2 min (C18 column, CH₃CN/H₂O) .

Applications in Pharmaceutical Chemistry

Kinase Inhibitor Development

tert-Butyl chroman-3-ylcarbamate is a key intermediate in synthesizing pyrrolopyridine-based kinase inhibitors. For example, source details its use in coupling reactions with nicotinamide derivatives to yield compounds targeting oncogenic kinases (IC₅₀ < 100 nM) .

Cardiovascular Agents

Chroman derivatives modulate ion channels, particularly L-type calcium channels. Source highlights its role in synthesizing chromane-3-carboxamides with vasodilatory effects (EC₅₀ = 0.5–2 μM) .

Peptide Modifications

The Boc group enables temporary amine protection in solid-phase peptide synthesis (SPPS), facilitating the construction of cyclic peptides and peptidomimetics .

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